

ML241 Hydrochloride: A Potent Tool for Interrogating Neurodegenerative Disease Models

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Compound of Interest

Compound Name: ML241 hydrochloride

Cat. No.: B609132

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective, ATP-competitive inhibitor of Valosin-containing protein (VCP/p97) ATPase. VCP is a critical regulator of protein homeostasis, playing a key role in cellular processes such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). Dysfunction of VCP has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). Notably, mutations in VCP can lead to the mislocalization and aggregation of TAR DNA-binding protein 43 (TDP-43), a hallmark of these diseases. As a selective inhibitor of VCP, **ML241 hydrochloride** serves as a valuable chemical probe to investigate the role of VCP in disease mechanisms and to evaluate its potential as a therapeutic target.

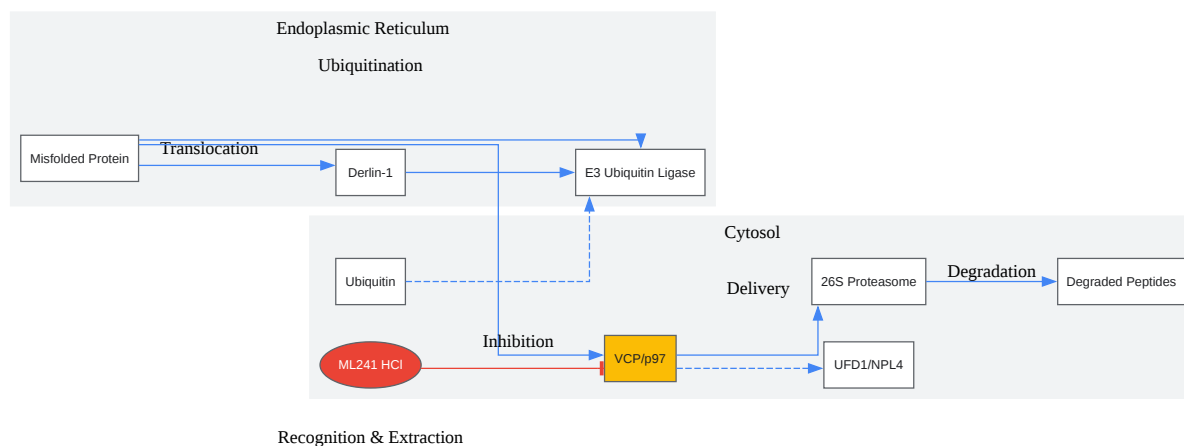
Data Presentation

The following table summarizes the key quantitative data for **ML241 hydrochloride** based on in vitro studies.

Parameter	Value	Cell Line/System	Reference
IC50 (p97 ATPase activity)	~100 nM	Biochemical Assay	
Ki (p97, competitive with ATP)	0.35 μ M	Biochemical Assay	
IC50 (UbG76V-GFP stabilization)	3.5 μ M	HeLa cells	
GI50 (24h treatment)	53 μ M	HCT15 cells	
GI50 (24h treatment)	33 μ M	SW403 cells	
GI50 (72h treatment)	13 μ M	HCT15 cells	
GI50 (72h treatment)	12 μ M	SW403 cells	

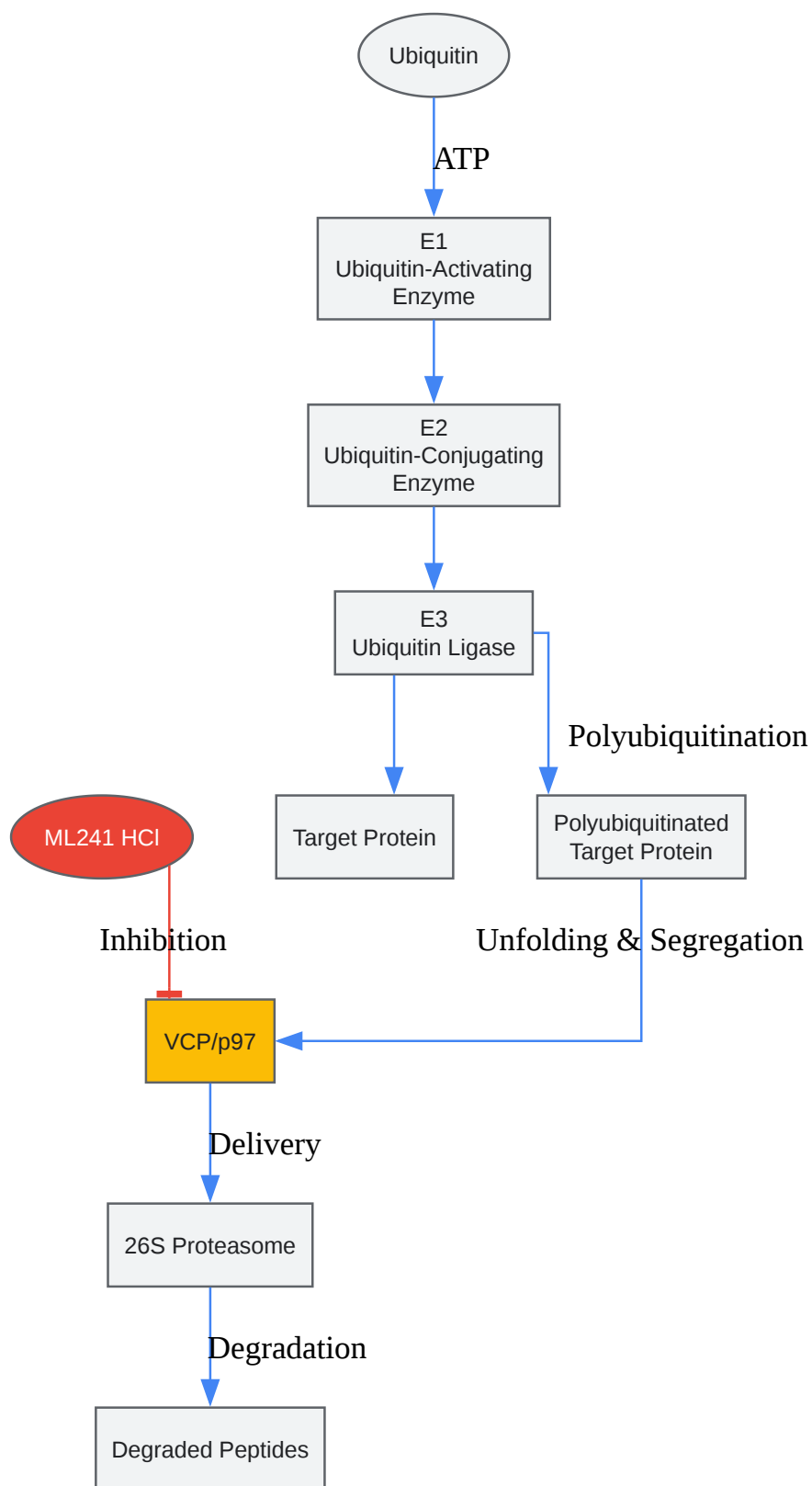
Signaling Pathways and Experimental Workflows

To visualize the cellular processes influenced by **ML241 hydrochloride** and the experimental approaches to study its effects, the following diagrams are provided.



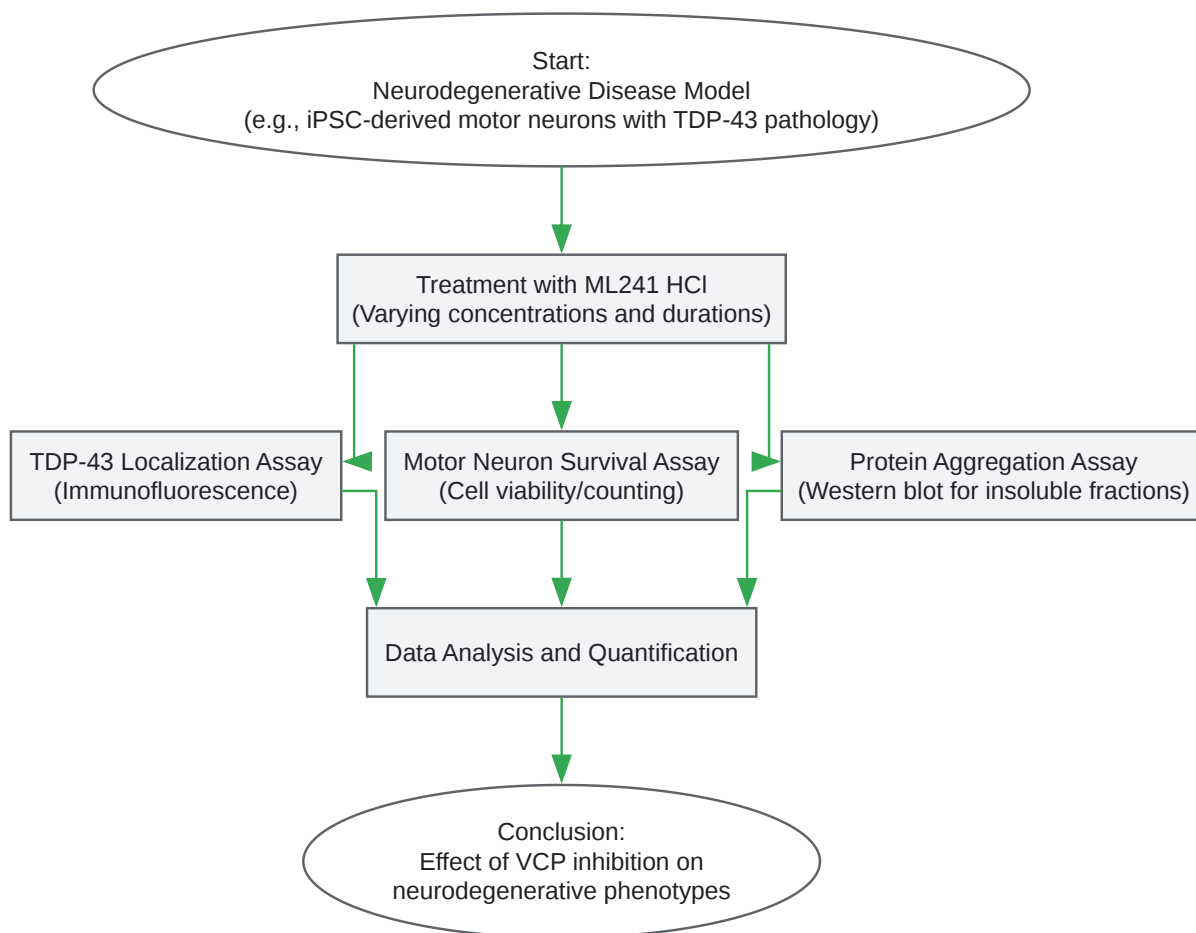
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VCP/p97 in the ER-Associated Degradation (ERAD) Pathway.



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Role of VCP/p97 in the Ubiquitin-Proteasome System.



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Experimental Workflow for Studying ML241 HCl.

Experimental Protocols

1. Protocol for TDP-43 Localization Assay in iPSC-Derived Motor Neurons

This protocol outlines the use of **ML241 hydrochloride** to investigate its effect on the subcellular localization of TDP-43 in human induced pluripotent stem cell (iPSC)-derived motor neurons, a relevant model for ALS.

Materials:

- iPSC-derived motor neurons cultured on appropriate plates (e.g., coated with poly-L-ornithine and laminin)

- Motor neuron culture medium
- **ML241 hydrochloride** stock solution (in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
- Primary antibody: anti-TDP-43
- Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Culture iPSC-derived motor neurons to the desired confluency.
 - Prepare working solutions of **ML241 hydrochloride** in motor neuron culture medium at various concentrations (e.g., 0.1, 1, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **ML241 hydrochloride** concentration.
 - Replace the culture medium with the prepared treatment or control media.
 - Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
- Immunofluorescence Staining:

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